molecular formula C8H6N2O2S B2639426 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione CAS No. 1022803-10-6

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione

Cat. No.: B2639426
CAS No.: 1022803-10-6
M. Wt: 194.21
InChI Key: DTHAVUDESZHEPD-UHFFFAOYSA-N
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Description

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione is a heterocyclic compound that contains both a thiazole and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione typically involves the reaction of thiazole derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a condensation reaction between 2-aminothiazole and a suitable pyrrole derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione is unique due to its combination of thiazole and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-4-6(11)10(7(5)12)8-9-2-3-13-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHAVUDESZHEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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